molecular formula C20H24N2O3S B3011478 2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-69-2

2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B3011478
CAS No.: 477494-69-2
M. Wt: 372.48
InChI Key: NGPRGEFLWWFSHO-UHFFFAOYSA-N
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Description

2-(4-Isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic small molecule featuring a cyclohepta[b]thiophene core substituted with a 4-isopropoxybenzamido group at position 2 and a carboxamide group at position 2. The cyclohepta[b]thiophene scaffold is a seven-membered ring fused with a thiophene moiety, which confers structural rigidity and modulates electronic properties.

Properties

IUPAC Name

2-[(4-propan-2-yloxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-12(2)25-14-10-8-13(9-11-14)19(24)22-20-17(18(21)23)15-6-4-3-5-7-16(15)26-20/h8-12H,3-7H2,1-2H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPRGEFLWWFSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name & ID Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Targets
Target Compound 4-Isopropoxybenzamido Not Provided ~400 (estimated) N/A (Inferred viral)
Compound 27 4-Aminobenzamido C₂₃H₂₄N₄O₂S 432.53 HIV-1 RNase H
Compound 40 4-Methoxybenzamido C₂₃H₂₃N₃O₃S 421.51 Influenza Polymerase
Compound 20 2-Fluorobenzamido C₁₉H₂₀FN₃O₂S 389.45 Influenza Polymerase
Ethyl 2-(4-Methoxybenzamido)... 4-Methoxybenzamido (ester) C₂₀H₂₃NO₄S 373.47 N/A
Ethyl 2-(4-Nitrobenzamido)... 4-Nitrobenzamido C₂₀H₂₁N₃O₅S 415.47 N/A

Key Observations :

  • Electron-Donating vs.
  • Steric Effects: The isopropoxy group in the target compound introduces greater steric hindrance compared to methoxy or amino analogs, which may impact binding pocket accessibility.

Key Findings :

  • Compound 27 exhibits potent anti-HIV activity (IC₅₀ = 0.12–0.25 µM), attributed to its 4-aminobenzamido group, which may form critical hydrogen bonds with the RNase H active site .
  • The 2-fluorobenzamido group in Compound 20 shows moderate influenza polymerase inhibition (IC₅₀ = 3.2 µM), likely due to enhanced electrophilicity from the fluorine atom .

Insights :

  • Higher yields (e.g., 80% for Compound 27) correlate with simpler purification methods like ethanol crystallization .
  • Melting points vary significantly; the 2-fluorobenzamido derivative (Compound 20) has a higher mp (233–234°C), likely due to stronger intermolecular interactions .

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